2-[(2-Methylbutanoyl)amino]benzoic acid
Overview
Description
“2-[(2-Methylbutanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “2-[(2-Methylbutanoyl)amino]benzoic acid” could potentially involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “2-[(2-Methylbutanoyl)amino]benzoic acid” consists of a benzene ring attached to a carboxylic acid group and an amine group that is further attached to a 2-methylbutanoyl group .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“2-[(2-Methylbutanoyl)amino]benzoic acid” is a solid substance at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current resources.Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application: 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and their antimicrobial activity was evaluated in vitro. QSAR studies were performed to describe the antimicrobial activity and demonstrate the effect of structural parameters on this activity .
- Results: The synthesized compounds were found to be bacteriostatic and fungistatic in action. The multi-target model was effective in describing the antimicrobial activity .
2. Biological Activity and Phytotoxicity
- Summary of Application: The salt of p-aminobenzoic acid, 2-hydroxyethylammonium p-aminobenzoate (HEA-pABA), has been synthesized and its biological activity and phytotoxicity have been determined in vitro .
- Methods of Application: The salt was synthesized, and its biological activity and phytotoxicity were determined in vitro. The ability of neutral and anionic forms of pABA to interact with TIR1 pocket was investigated .
- Results: HEA-pABA and pABA acted as potential auxin-like regulators of root development in Arabidopsis thaliana at certain concentrations and displayed an agravitropic root response at high concentration .
Safety And Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It is advisable to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
properties
IUPAC Name |
2-(2-methylbutanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSYONIZSNCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387998 | |
Record name | 2-[(2-methylbutanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylbutanoyl)amino]benzoic acid | |
CAS RN |
713493-20-0 | |
Record name | 2-[(2-methylbutanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 713493-20-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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